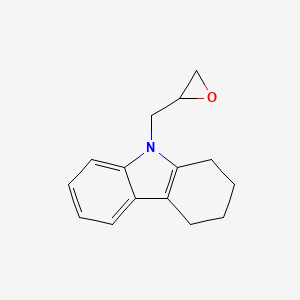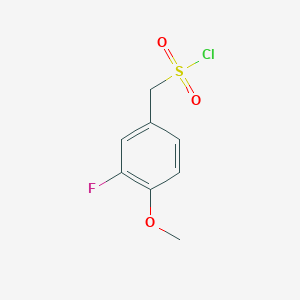
9-(oxiran-2-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Oxiran-2-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a carbazole core with an oxirane (epoxide) group attached to the 9-position, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(oxiran-2-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazole typically involves the alkylation of carbazole with an epoxide precursor. One common method involves the reaction of carbazole with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Organic solvents like dichloromethane or toluene
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
9-(Oxiran-2-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted carbazole derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
9-(Oxiran-2-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as epoxy resins and coatings, due to its reactive epoxide group.
Mecanismo De Acción
The mechanism of action of 9-(oxiran-2-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with various molecular targets and pathways. The epoxide group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential bioactivity, including antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(Oxiran-2-ylmethyl)-9H-carbazole
- Tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate
- N-(Oxiran-2-ylmethyl)-substituted 1,2,3-triazole and tetrazole
Uniqueness
9-(Oxiran-2-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazole is unique due to its combination of a carbazole core and an epoxide group, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a variety of scientific and industrial applications.
Propiedades
IUPAC Name |
9-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydrocarbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-3-7-14-12(5-1)13-6-2-4-8-15(13)16(14)9-11-10-17-11/h1,3,5,7,11H,2,4,6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEFFMHRKFBRLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CC4CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B2689085.png)



![rac-tert-butyl (3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylate hydrochloride](/img/structure/B2689093.png)

![1-[(2-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2689096.png)


![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B2689101.png)
